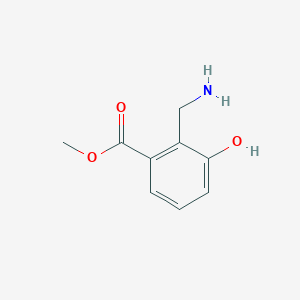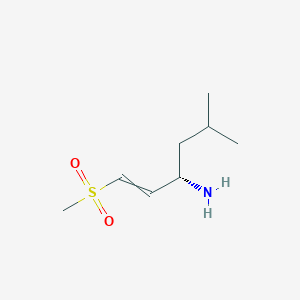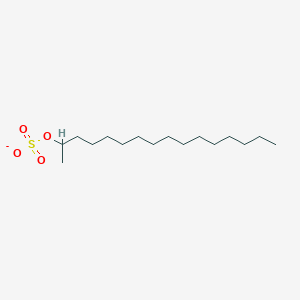
Hexadecan-2-YL sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecan-2-YL sulfate is an organic compound with the molecular formula C16H34O4S. It is a sulfate ester derived from hexadecan-2-ol, a long-chain fatty alcohol. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexadecan-2-YL sulfate can be synthesized through the sulfation of hexadecan-2-ol. The process typically involves the reaction of hexadecan-2-ol with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as pyridine or dioxane. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired sulfate ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous sulfation processes. These processes use specialized reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The sulfation reaction is followed by neutralization and purification steps to obtain the pure sulfate ester.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecan-2-YL sulfate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form hexadecan-2-ol and sulfuric acid.
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products Formed
Hydrolysis: Hexadecan-2-ol and sulfuric acid.
Oxidation: Hexadecan-2-sulfonic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Hexadecan-2-YL sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.
Mécanisme D'action
The mechanism of action of Hexadecan-2-YL sulfate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, where it helps stabilize mixtures of oil and water.
Comparaison Avec Des Composés Similaires
Hexadecan-2-YL sulfate can be compared with other sulfate esters and surfactants:
Similar Compounds: Sodium lauryl sulfate, cetyl sulfate, and octadecyl sulfate.
Uniqueness: this compound has a longer carbon chain compared to sodium lauryl sulfate, providing different surfactant properties and applications. Its specific structure allows for unique interactions in biological and chemical systems.
Propriétés
Numéro CAS |
192590-39-9 |
|---|---|
Formule moléculaire |
C16H33O4S- |
Poids moléculaire |
321.5 g/mol |
Nom IUPAC |
hexadecan-2-yl sulfate |
InChI |
InChI=1S/C16H34O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)20-21(17,18)19/h16H,3-15H2,1-2H3,(H,17,18,19)/p-1 |
Clé InChI |
XVCBXKRXOMMOAL-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCC(C)OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4'-Methyl[2,2'-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12567214.png)
![1-(Methylsulfanyl)-1-[(prop-2-en-1-yl)sulfanyl]hex-1-en-3-ol](/img/structure/B12567215.png)
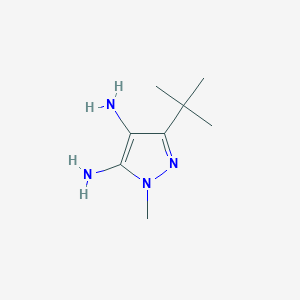
![1H-Imidazole, 2,2'-[2-(diphenylphosphino)ethylidene]bis[1-methyl-](/img/structure/B12567229.png)
![2'-[(Dimethylamino)methyl]-3,4-dihydro[1,1'-biphenyl]-1(2H)-ol](/img/structure/B12567237.png)
![4-Diazonio-2-[2-(diethylamino)ethyl]phenolate](/img/structure/B12567245.png)
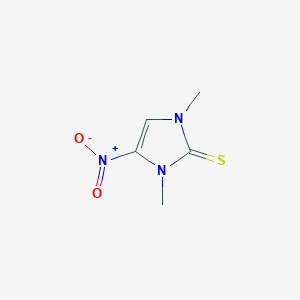
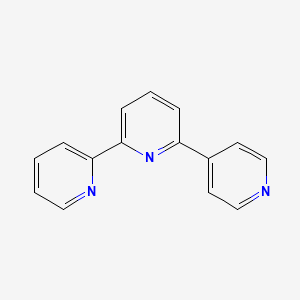

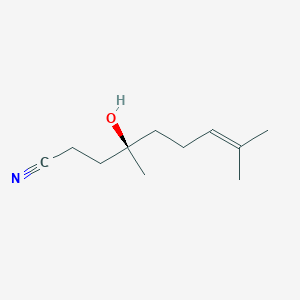
![3-[4-(Dimethylamino)anilino]-1-(4-hexylphenyl)prop-2-en-1-one](/img/structure/B12567280.png)

